molecular formula C10H11FO3 B8168402 2-(3-Fluoro-5-methylphenoxy)propanoic acid

2-(3-Fluoro-5-methylphenoxy)propanoic acid

Cat. No.: B8168402
M. Wt: 198.19 g/mol
InChI Key: DKUFIVFFAXRFJN-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenoxy)propanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a fluorine atom and a methyl group attached to the phenoxy ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenoxy)propanoic acid typically involves the reaction of 3-fluoro-5-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 3-fluoro-5-methylphenol with propanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification followed by hydrolysis. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Formation of 3-fluoro-5-methylbenzoic acid.

    Reduction: Formation of 2-(3-fluoro-5-methylphenoxy)propanol.

    Substitution: Formation of various substituted phenoxypropanoic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-5-methylphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of herbicides and other agrochemicals due to its phenoxy acid structure.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in metabolic pathways. The fluorine atom enhances its binding affinity and specificity to target molecules, while the propanoic acid moiety facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-methylphenoxy)propanoic acid
  • 2-(3-Bromo-5-methylphenoxy)propanoic acid
  • 2-(3-Methylphenoxy)propanoic acid

Uniqueness

2-(3-Fluoro-5-methylphenoxy)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more effective in various applications compared to their chloro, bromo, or non-halogenated counterparts.

Properties

IUPAC Name

2-(3-fluoro-5-methylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6-3-8(11)5-9(4-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUFIVFFAXRFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)OC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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